

The Uricosuric Effect of Epaminurad: A Technical Guide

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Compound of Interest

Compound Name: *Epaminurad*

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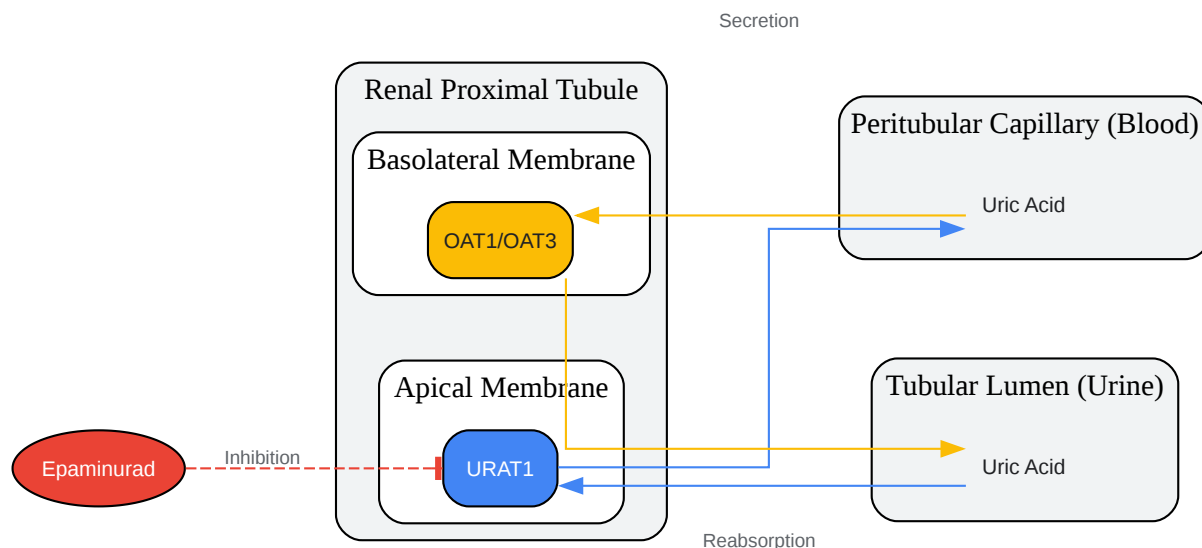
Abstract

Epaminurad (also known as URC102 or UR-1102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By potently and selectively blocking URAT1, a key protein in the renal reabsorption of uric acid, **Epaminurad** promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] This technical guide provides an in-depth overview of the uricosuric effect of **Epaminurad**, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Mechanism of Action: Selective URAT1 Inhibition

The primary mechanism driving the uricosuric effect of **Epaminurad** is its selective inhibition of the hURAT1 transporter located in the apical membrane of renal proximal tubular cells.[4] In the complex process of uric acid homeostasis, URAT1 is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting this transporter, **Epaminurad** effectively reduces the reabsorption of uric acid, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA concentrations.[3][6]

Notably, **Epaminurad** exhibits high selectivity for URAT1 over other organic anion transporters (OATs), such as OAT1 and OAT3, which are also involved in urate handling.[4][7] This selectivity is a key differentiator from some older uricosuric agents and may contribute to a more favorable safety profile by minimizing off-target effects.[7]



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Mechanism of Action of **Epaminurad** in the Renal Proximal Tubule.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies investigating the uricosuric effect of **Epaminurad**.

Table 1: In Vitro Inhibitory Activity of Epaminurad

Transporter	Parameter	Value (μM)
hURAT1	Ki	0.057 ± 0.036
hOAT1	Ki	7.2 ± 0.8
hOAT3	Ki	2.4 ± 0.2
Data sourced from MedchemExpress.[3]		

Table 2: Preclinical Pharmacokinetics of Epaminurad in Tufted Capuchin Monkeys (Single Oral Dose)

Dose	Cmax (μg/mL)	Tmax (h)	T1/2 (h)	AUC0-inf (mg*h/mL)
3 mg/kg	8.96 ± 1.74	0.6 ± 0.2	4.7 ± 0.9	26.2 ± 8.1
10 mg/kg	42.4 ± 12.8	0.5 ± 0.0	4.2 ± 1.1	108 ± 51
30 mg/kg	92.9 ± 21.0	0.8 ± 0.3	3.3 ± 0.8	257 ± 60
Data sourced from MedchemExpress.[3]				

Table 3: Preclinical Uricosuric Effect of Epaminurad in Tufted Capuchin Monkeys (Day 3 of Dosing)

Treatment Group	Average Plasma Uric Acid Reduction from Baseline (%)	Fractional Excretion of Uric Acid (FEUA) (% Change from Control)
Epaminurad 3 mg/kg	Significant Reduction	Significant Increase
Epaminurad 10 mg/kg	Significant Reduction	Significant Increase
Epaminurad 30 mg/kg	Significant Reduction	Significant Increase
Benzbromarone 100 mg/kg	Comparable to Epaminurad 3 mg/kg	Comparable to Epaminurad 3 mg/kg

Qualitative summary based on reported significant effects.[\[3\]](#)

Table 4: Phase 2b Clinical Trial Efficacy of Epaminurad in Patients with Gout (Week 4)

Treatment Group	N	Proportion of Patients with sUA < 6 mg/dL (%)	Proportion of Patients with sUA < 5 mg/dL (%)	Mean Percent Change in sUA from Baseline (%)
Placebo	38	0.0	Not Reported	+1.2 (± 7.75)
Epaminurad 3 mg	37	54.05	Significantly Greater than Placebo	Significant Reduction
Epaminurad 6 mg	39	71.79	Significantly Greater than Placebo	Significant Reduction
Epaminurad 9 mg	36	88.89	Significantly Greater than Placebo	-54.3 (± 12.4)
Febuxostat 80 mg	19	84.21	Not Reported	Significant Reduction
Data compiled from multiple sources referencing the phase 2b trial (NCT04804111). [5] [7] [8] [9] [10]				

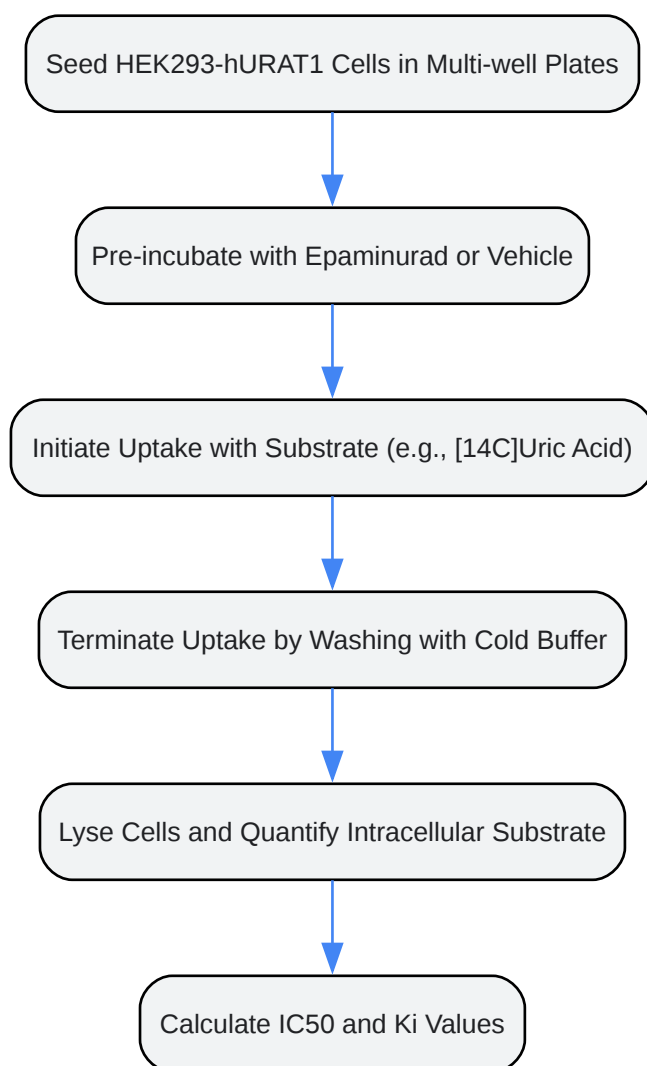
Experimental Protocols

In Vitro URAT1 Inhibition Assay

This assay is designed to determine the inhibitory potency of a test compound on the hURAT1 transporter expressed in a cellular system.

- Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the hURAT1 transporter (SLC22A12 gene).[\[4\]](#)[\[11\]](#)

- Substrate: Radiolabeled ([¹⁴C]) uric acid or a fluorescent substrate analog is used to measure uptake.[\[11\]](#)
- Protocol Outline:
 - Cell Seeding: HEK293-hURAT1 cells are seeded into multi-well plates and grown to a confluent monolayer.
 - Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing varying concentrations of **Epaminurad** or a vehicle control for a defined period (e.g., 30 minutes).[\[11\]](#)
 - Uptake Initiation: The pre-incubation solution is replaced with a solution containing the substrate (e.g., uric acid) and the respective concentrations of the test compound.
 - Uptake Termination: After a short incubation period (e.g., 2-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate. [\[11\]](#)
 - Cell Lysis and Quantification: Cells are lysed, and the intracellular substrate concentration is quantified using scintillation counting (for radiolabeled substrate) or fluorescence measurement.
 - Data Analysis: The rate of substrate uptake is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value. The K_i is then calculated from the IC₅₀.



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In Vitro URAT1 Inhibition Assay Workflow.

Preclinical Uricosuric Effect in a Non-Human Primate Model

Tufted capuchin monkeys are a suitable model for studying uricosuric agents due to their low uricase activity, which results in higher plasma urate levels compared to other non-primate species.

- Animal Model: Tufted capuchin monkeys.

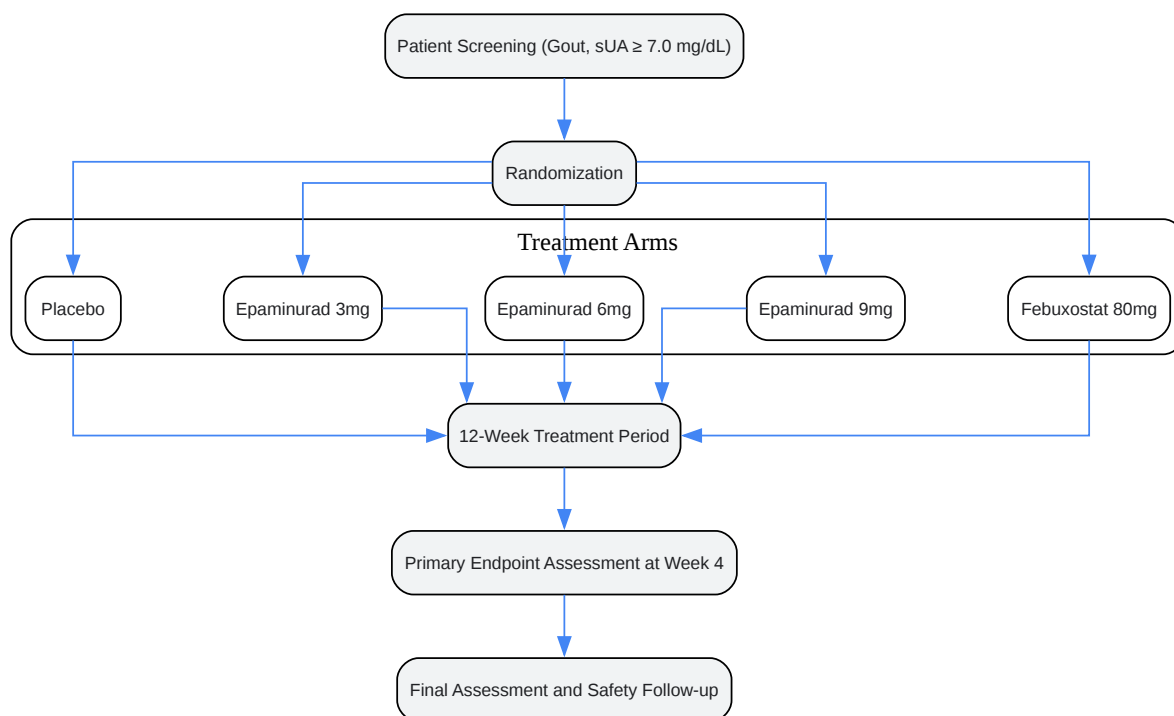
- Dosing: **Epaminurad** is administered orally, once daily, for a specified duration (e.g., 3 consecutive days).[3]
- Sample Collection:
 - Blood: Collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours) to determine plasma concentrations of **Epaminurad** and uric acid.
 - Urine: Collected over a defined interval (e.g., 0-8 hours post-dosing) to measure urine volume, and uric acid and creatinine concentrations.
- Key Parameters Measured:
 - Pharmacokinetics: Cmax, Tmax, T1/2, AUC.
 - Pharmacodynamics:
 - Plasma Uric Acid (PUA) levels.
 - Urinary Uric Acid Excretion.
 - Fractional Excretion of Uric Acid (FEUA), calculated as: $(\text{Urine Uric Acid} * \text{Plasma Creatinine}) / (\text{Plasma Uric Acid} * \text{Urine Creatinine}) * 100$.
- Analytical Methods: Uric acid and creatinine levels in plasma and urine are typically measured using enzymatic colorimetric assays or HPLC-based methods.

Phase 2b Clinical Trial in Gout Patients (NCT04804111)

This study was a multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.
[7][10]

- Patient Population: Adult patients (19-70 years) diagnosed with gout and a baseline sUA level ≥ 7.0 mg/dL.[12]
- Exclusion Criteria: Included, but not limited to, urolithiasis within 5 years, significant renal impairment (eGFR <30 mL/min/1.73m²), uncontrolled hypertension or diabetes, and prior treatment with certain urate-lowering therapies.[12]

- Study Design:
 - Screening and Washout: Patients underwent a screening period and washout of any previous urate-lowering therapies.
 - Randomization: Patients were randomized to receive once-daily oral doses of **Epaminurad** (3 mg, 6 mg, or 9 mg), placebo, or an active comparator (febuxostat 80 mg) for 12 weeks.[\[3\]](#)[\[10\]](#)
 - Gout Flare Prophylaxis: All patients received prophylaxis for gout flares as per the study protocol.[\[3\]](#)
- Primary Efficacy Endpoint: The proportion of patients with a sUA level < 6.0 mg/dL at Week 4.[\[10\]](#)
- Secondary Efficacy Endpoints:
 - Proportion of patients with sUA < 5.0 mg/dL.[\[12\]](#)
 - Mean percent and absolute change in sUA from baseline.[\[12\]](#)
 - Incidence of gout flares.
- Analytical Method: Serum uric acid levels are typically determined using a specific uricase-based enzymatic method in a central laboratory.[\[13\]](#)



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